molecular formula C10H9FO2 B13035360 7-Fluoro-6-methylchroman-4-one

7-Fluoro-6-methylchroman-4-one

Cat. No.: B13035360
M. Wt: 180.17 g/mol
InChI Key: VIPUYTHKDKAOSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 7-fluoro-6-methyl-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromanone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to modulate gene expression . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-6-methylchroman-4-one is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-6-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3H2,1H3

InChI Key

VIPUYTHKDKAOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)OCCC2=O

Origin of Product

United States

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